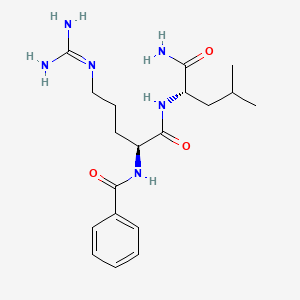

Benzoylarginine leucinamide

Description

Historical Perspectives on Enzyme-Catalyzed Peptide Bond Formation

The concept of using enzymes, traditionally known for their hydrolytic (bond-breaking) capabilities, to synthesize peptide bonds is a story of reversing a natural process. Historically, proteases like pepsin, trypsin, and papain were primarily studied for their role in protein digestion. mdpi.com However, the principle of catalysis dictates that an enzyme must be able to catalyze a reaction in both forward and reverse directions. This led to early investigations around the beginning of the 20th century into what became known as "reversed proteolysis," where these digestive enzymes were employed for the in vitro synthesis of small peptides. mdpi.com

This enzymatic approach to peptide synthesis offered significant advantages over purely chemical methods, including high stereospecificity and regioselectivity, which eliminated the need for complex protection strategies for the side chains of amino acids. tubitak.gov.tr The formation of a peptide bond is a condensation reaction, which is energetically unfavorable in an aqueous environment where hydrolysis is favored. researchgate.net Early researchers discovered two main strategies to overcome this thermodynamic barrier: equilibrium-controlled synthesis (ECS) and kinetically controlled synthesis (KCS). dcu.ie

In ECS, the reaction equilibrium is shifted toward synthesis by altering the reaction medium, for instance, by using organic solvents with low water content to reduce ionization and favor the condensation reaction. mdpi.comdcu.ie KCS, on the other hand, relies on the formation of a reactive acyl-enzyme intermediate. dcu.ie This approach is exclusive to serine and cysteine proteases. dcu.ie An activated acyl donor, typically an ester or amide, reacts with the enzyme to form this intermediate. A nucleophile (an amino acid or peptide) then attacks the intermediate, forming a new peptide bond in a process called aminolysis. This synthesis pathway can be much faster than the competing hydrolysis reaction, allowing the peptide product to accumulate. dcu.ie

Benzoylarginine Leucinamide as a Foundational Model Dipeptide in Biocatalysis Studies

Within this research landscape, the synthesis of the dipeptide this compound emerged as a crucial model system. This reaction involves the coupling of an N-terminally protected arginine derivative, Nα-Benzoyl-L-arginine ethyl ester (BAEE), which acts as the acyl donor, with leucinamide, the nucleophile. dcu.ienih.gov The enzyme trypsin, a serine protease that specifically cleaves peptide bonds on the carboxyl side of basic amino acids like arginine, proved to be an effective catalyst for this synthesis. nih.govcaldic.com

The synthesis of this compound provided an ideal platform for researchers to investigate and optimize the parameters governing both kinetically and thermodynamically controlled peptide synthesis. dcu.ienih.gov Studies using this model system have explored the influence of various factors, including pH, temperature, enzyme concentration, the nature of the solvent, and the use of immobilized enzymes to enhance stability and reusability. nih.govnih.gov

Pioneering work by research groups, such as that of Blanco and Guisan, utilized stabilized trypsin derivatives to push the boundaries of what was achievable. nih.govnih.gov They demonstrated that under optimized conditions, extremely high yields and productivities of this compound could be attained. These studies were instrumental in showcasing the industrial potential of enzymatic peptide synthesis. dcu.ienih.gov

The detailed findings from these studies, particularly the comparison between kinetic and thermodynamic control for the same model dipeptide, provided invaluable insights into enzyme reaction engineering. The data generated from the synthesis of this compound helped to establish fundamental principles that have guided the development of biocatalytic processes for producing a wide range of more complex peptides for pharmaceutical and other applications.

Detailed Research Findings

Research into the synthesis of this compound has yielded specific data on the efficiency of different enzymatic strategies. The following tables summarize key findings from studies using stabilized trypsin as a catalyst.

Kinetically Controlled Synthesis (KCS) of this compound

In the kinetically controlled approach, Nα-Benzoyl-L-arginine ethyl ester (BAEE) serves as the acyl donor and leucinamide as the nucleophile. The reaction is catalyzed by trypsin.

| Parameter | Condition | Result | Reference |

|---|---|---|---|

| Reaction Medium | Aqueous with 1 M Ammonium Sulphate | 100% yield achieved. The salt enhances the aminolysis to hydrolysis ratio. | nih.gov |

| Catalyst | Trypsin immobilized on agarose | The stabilized derivative maintained over 95% of its activity for 2 months under optimal conditions. | nih.gov |

| Productivity | Optimized KCS conditions | Estimated synthetic productivity of up to 180 tons of dipeptide per year per liter of catalyst. | dcu.ienih.gov |

Thermodynamically Controlled Synthesis (TCS) of this compound

In the thermodynamically controlled approach, Nα-Benzoyl-L-arginine (BA) is the acyl donor, reacting with leucinamide in the presence of trypsin.

| Parameter | Condition | Result | Reference |

|---|---|---|---|

| Reaction Medium | 90% organic cosolvents | 97% conversion was obtained, demonstrating the shift in equilibrium towards synthesis. | nih.gov |

| Catalyst | Stabilized trypsin-agarose derivatives | The catalyst demonstrated high stability even in drastic experimental conditions with high organic solvent concentrations. | nih.gov |

| Productivity | Optimized TCS conditions | Estimated synthetic productivity of 1 ton of dipeptide per year per liter of catalyst. | nih.gov |

Structure

3D Structure

Properties

CAS No. |

66127-57-9 |

|---|---|

Molecular Formula |

C19H30N6O3 |

Molecular Weight |

390.5 g/mol |

IUPAC Name |

N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide |

InChI |

InChI=1S/C19H30N6O3/c1-12(2)11-15(16(20)26)25-18(28)14(9-6-10-23-19(21)22)24-17(27)13-7-4-3-5-8-13/h3-5,7-8,12,14-15H,6,9-11H2,1-2H3,(H2,20,26)(H,24,27)(H,25,28)(H4,21,22,23)/t14-,15-/m0/s1 |

InChI Key |

WWMQJEYRSRMPQV-GJZGRUSLSA-N |

SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1 |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Benzoylarginine leucinamide; |

Origin of Product |

United States |

Mechanistic Enzymology and Substrate Specificity in Benzoylarginine Leucinamide Bioconversion

Elucidation of Enzyme-Substrate Binding Interactions

The formation of Benzoylarginine Leucinamide is initiated by the binding of two key substrates—the acyl donor and the nucleophile—to the enzyme's active site. In this synthesis, N-alpha-benzoyl arginine serves as the acyl donor, while Leucinamide acts as the nucleophile. The binding process is a highly specific, multi-step interaction primarily driven by the structural characteristics of the enzyme's binding pockets, known as subsites.

For serine proteases like trypsin, the substrate binds in an extended conformation, with its amino acid residues occupying a series of subsites (S4, S3, S2, S1, S1', S2', etc.) on the enzyme. The peptide bond to be formed is positioned between the P1 residue of the acyl donor and the P1' residue of the nucleophile. The specificity of trypsin is predominantly determined by the S1 subsite, a deep, negatively charged pocket that preferentially binds amino acids with long, positively charged side chains, such as arginine or lysine (B10760008) biorxiv.orgbiorxiv.org. The guanidinium (B1211019) group of the arginine side chain from N-alpha-benzoyl arginine forms a salt bridge with the carboxylate side chain of an aspartate residue (Asp189) at the bottom of the S1 pocket. This electrostatic interaction is the primary determinant for the selective binding of the acyl donor.

Once the acyl donor is bound, the catalytic triad (B1167595) of the enzyme (typically composed of serine, histidine, and aspartate residues) facilitates the formation of a covalent acyl-enzyme intermediate nih.govnih.gov. This intermediate is then subject to nucleophilic attack. The binding of the nucleophile, Leucinamide, occurs at the S' subsites (primarily S1'). The efficiency of this binding and the subsequent peptide bond formation depends on the complementarity between the nucleophile's side chain and the S1' pocket.

Determinants of Substrate Specificity in Protease-Catalyzed Peptide Synthesis

The remarkable specificity of enzymes like trypsin is a cornerstone of their catalytic function, ensuring that only specific substrates are converted into the desired product. This specificity is evident in the distinct preferences for both the acyl donor and the nucleophilic amino acid amide.

Following the formation of the acyl-enzyme intermediate, the specificity of the enzyme towards the incoming nucleophile is critical for the synthesis of the target dipeptide. This specificity is governed by the S1' subsite of the enzyme, which binds the side chain of the amino acid amide (the P1' residue). Research into trypsin-catalyzed peptide synthesis has shown a clear preference for nucleophiles with hydrophobic or bulky amino acid residues at the P1' position nih.gov.

Leucinamide, with its isobutyl side chain, is a significantly more effective nucleophile in this context than Alaninamide, which has a much smaller methyl side chain. The S1' pocket of trypsin is a relatively shallow and hydrophobic depression on the enzyme surface. The larger, non-polar side chain of leucine (B10760876) can engage in more extensive and favorable van der Waals interactions within this pocket compared to the small side chain of alanine. These enhanced hydrophobic interactions lead to a higher binding affinity and a more precise orientation of the leucinamide's amino group for nucleophilic attack on the acyl-enzyme intermediate. Consequently, the rate of this compound formation is substantially higher than that of a potential synthesis involving alaninamide. In contrast, amino acids with charged side chains or proline are generally poor nucleophiles in this reaction nih.gov.

Kinetic Analysis of this compound Conversion

The rate and efficiency of the enzymatic synthesis of this compound can be quantified through kinetic analysis. This involves determining key parameters that describe the speed of the reaction and the enzyme's affinity for its substrates, as well as understanding how environmental factors like pH influence the enzyme's performance.

A steady-state kinetic analysis of the trypsin-catalyzed hydrolysis of Nα-benzoyl-L-argininamide at pH 8.0 reveals the enzyme's affinity for the substrate (Km) and the maximum reaction rate (Vmax or kcat). These parameters illustrate the efficiency of the enzyme's interaction with the benzoyl-arginine moiety.

| Substrate | Enzyme | Km (app) (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Nα-benzoyl-L-argininamide | Trypsin | 2.5 | 2.8 | 1120 |

Data derived from studies on the hydrolysis of Nα-benzoyl-L-argininamide at pH 8.0 and 30°C. researchgate.net These values for a hydrolysis reaction are illustrative of the enzyme's interaction with the benzoyl-arginine portion of the substrate.

The catalytic activity of trypsin is highly dependent on pH, as the ionization states of key amino acid residues in the active site directly influence substrate binding and catalysis. The synthesis of this compound, like other trypsin-catalyzed reactions, exhibits a characteristic pH optimum, typically in the alkaline range (pH 8-10) nih.govacs.org.

The pH-activity profile is primarily governed by the pKa values of two critical residues in the active site: Histidine-57 and Aspartate-189. The catalytic activity depends on Histidine-57 being in its neutral, deprotonated state to act as a general base, and Aspartate-189 being in its negatively charged state to ensure proper binding of the arginine side chain in the S1 pocket acs.orgnih.gov. At acidic pH values, the protonation of the histidine residue (pKa ~6.7) renders it inactive as a proton acceptor, drastically reducing the catalytic rate acs.orgnih.gov. Conversely, at very high pH values (above 10.5), the enzyme may undergo denaturation, leading to a loss of activity. Studies on the hydrolysis of related substrates show a clear dependence of the kinetic parameters on pH.

| pH | Km (app) (mM) | kcat (s⁻¹) |

|---|---|---|

| 8.0 | 2.5 | 2.8 |

| 9.0 | 2.8 | 2.5 |

| 10.0 | 3.8 | 1.8 |

| 10.7 | 4.5 | 1.5 |

Data illustrates the effect of pH on the kinetic parameters for the trypsin-catalyzed hydrolysis of Nα-benzoyl-L-argininamide. researchgate.net This demonstrates the general trend of decreasing efficiency as the pH moves further into the alkaline range, away from the optimum.

Enzyme stability is also pH-dependent. While trypsin shows maximal activity in the slightly alkaline range, its stability may decrease at the higher end of this range over extended periods. Therefore, optimizing the pH for enzymatic synthesis involves a balance between achieving a high reaction rate and maintaining the long-term stability of the enzyme catalyst.

Enzyme Inhibition Studies Relevant to Benzoylarginine Leucinamide Converting Enzymes

Classification and Mechanisms of Enzyme Inhibition

Enzyme inhibition occurs when a molecule, known as an inhibitor, binds to an enzyme and reduces its activity. nih.gov This process can be broadly categorized as either reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where the inhibitor forms a stable, often covalent, bond with the enzyme. nih.govresearchgate.net

Reversible inhibitors bind to enzymes through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and ionic bonds. nih.gov The inhibition can be reversed by removing the inhibitor, for instance, through dilution or dialysis. nih.govresearchgate.net There are three primary types of reversible inhibition, distinguished by their effects on the enzyme's kinetic parameters, Michaelis constant (Km), and maximum velocity (Vmax).

Competitive Inhibition: In this mode, the inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. researchgate.net The inhibitor can only bind to the free enzyme, not the enzyme-substrate (ES) complex. This form of inhibition can be overcome by increasing the substrate concentration, which displaces the inhibitor. youtube.com Consequently, a competitive inhibitor increases the apparent Km of the enzyme but does not affect the Vmax. researchgate.net

Uncompetitive Inhibition: An uncompetitive inhibitor binds exclusively to the enzyme-substrate (ES) complex at a site distinct from the active site. nih.gov This type of inhibition is most common in reactions involving two or more substrates. nih.gov The binding of the inhibitor to the ES complex effectively locks the substrate in place, preventing product release. This results in a decrease in both the apparent Vmax and the apparent Km.

Non-competitive Inhibition: A non-competitive inhibitor can bind to either the free enzyme or the ES complex at an allosteric site (a site other than the active site). researchgate.net The binding of the inhibitor reduces the enzyme's catalytic efficiency but does not affect substrate binding. Therefore, non-competitive inhibition leads to a decrease in the apparent Vmax but does not change the Km. researchgate.net A specific form, known as mixed inhibition, occurs when the inhibitor's binding does affect the substrate's binding, resulting in a decrease in Vmax and a change (either increase or decrease) in Km.

| Inhibition Type | Effect on Vmax | Effect on Km | Binding Site |

|---|---|---|---|

| Competitive | Unchanged | Increases | Enzyme Active Site |

| Uncompetitive | Decreases | Decreases | Enzyme-Substrate Complex |

| Non-competitive | Decreases | Unchanged | Enzyme or Enzyme-Substrate Complex (Allosteric) |

Irreversible inhibitors form strong, typically covalent, bonds with the enzyme, leading to permanent inactivation. researchgate.net Unlike reversible inhibition, increasing the substrate concentration cannot reverse this process. researchgate.net These inhibitors often react with specific amino acid side chains in the active site, such as serine or cysteine residues.

Irreversible Inhibition: These inhibitors permanently alter the enzyme's structure, destroying its activity. researchgate.net An example involves phenylmethane sulfonyl fluoride, which inactivates serine proteases by reacting with an essential serine residue in the active site. nih.gov

Mechanism-Based Inhibition (Suicide Inhibition): This is a specialized form of irreversible inhibition where the inhibitor is initially unreactive and is processed by the enzyme like a normal substrate. youtube.com During the catalytic process, the enzyme converts the inhibitor into a highly reactive intermediate that then covalently binds to and inactivates the enzyme. youtube.com This mechanism is highly specific because it relies on the enzyme's own catalytic machinery for activation.

Kinetic Characterization of Enzyme Inhibitors using Arginine-Containing Substrates (e.g., Benzoylarginine Derivatives)

The study of enzyme kinetics is fundamental to characterizing the potency and mechanism of inhibitors. Arginine-containing substrates, such as Nα-benzoyl-L-arginine-p-nitroanilide (L-BApNA) and Nα-benzoyl-L-arginine ethyl ester (BAEE), are commonly used to assay the activity of proteases like trypsin and other enzymes that cleave after arginine residues. nih.govscielo.brnih.gov

Kinetic studies involve measuring reaction rates at various substrate and inhibitor concentrations to determine key parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of Vmax, and the inhibition constant (Ki) quantifies the inhibitor's binding affinity.

For instance, studies on trypsin-like proteases from the gut of Anticarsia gemmatalis using the substrate L-BApNA revealed a Km of 0.503 mM. scielo.br The inhibitory effects of different compounds against this enzyme were quantified by their Ki values, with all tested inhibitors demonstrating a competitive inhibition mechanism. scielo.br Similarly, the kinetics of arginine esterases from snake venom have been investigated using Nα-benzoyl-L-arginine ethyl ester, where L-arginine acted as a competitive inhibitor. nih.gov

Research on protein arginine deiminases (PADs), which convert arginine to citrulline, has utilized benzoylarginine derivatives to understand substrate specificity and inhibition. nih.gov Cl-amidine, for example, acts as a potent inhibitor of PAD1, PAD3, and PAD4. nih.gov

| Enzyme | Substrate | Km (mM) | Inhibitor | Ki | Inhibition Type | Source |

|---|---|---|---|---|---|---|

| Trypsin-like Protease (A. gemmatalis) | L-BApNA | 0.503 | Benzamidine | 11.2 µM | Competitive | scielo.br |

| Trypsin-like Protease (A. gemmatalis) | L-BApNA | 0.503 | Berenil | 32.4 µM | Competitive | scielo.br |

| Trypsin-like Protease (A. gemmatalis) | L-BApNA | 0.503 | SKTI | 0.25 nM | Competitive | scielo.br |

| Trypsin-like Protease (A. gemmatalis) | L-BApNA | 0.503 | SBBI | 1.4 nM | Competitive | scielo.br |

| Trypsin (Bovine) | Nα-benzoyl-L-arginamide | 2.5 (at pH 8.0) | - | - | - | researchgate.net |

Structural Basis for Enzyme Inhibition and Active Site Interactions

Understanding the three-dimensional structure of the enzyme-inhibitor complex is crucial for elucidating the mechanism of inhibition at a molecular level. X-ray crystallography and other structural biology techniques reveal how inhibitors bind to the enzyme's active site and interact with specific amino acid residues.

For proteases that cleave substrates containing arginine, the active site often features a specificity pocket (the S1 pocket) that accommodates the arginine side chain. In trypsin, for example, the substrate N-α-benzoyl-l-arginine ethyl ester is found embedded within the S1 binding site. researchgate.net The positively charged guanidinium (B1211019) group of arginine typically forms a salt bridge with a negatively charged aspartate residue at the bottom of the S1 pocket, anchoring the substrate for catalysis.

In the case of cysteine proteases, inhibitors like E-64 interact with the active site subsites (Sn). nih.gov The binding involves interactions with the main chains of active site residues, with specificity often determined by side-chain interactions at the S2 and S3 subsites. nih.gov For protein arginine deiminases, structural modeling has shown the importance of specific residues, such as Arg374 in PAD4, for binding benzoylated arginine derivatives. nih.gov The absence of a corresponding residue in other PAD isoforms can explain differences in substrate specificity. nih.gov These detailed structural insights are invaluable for the rational design of potent and selective enzyme inhibitors.

Advanced Research Methodologies in Benzoylarginine Leucinamide Studies

Spectrophotometric and Fluorometric Assay Development for Enzymatic Activity Monitoring

Spectrophotometric and fluorometric assays are fundamental tools for monitoring the enzymatic hydrolysis of benzoylarginine leucinamide and its analogs. These methods offer real-time, continuous measurement of enzyme activity, facilitating kinetic studies and the screening of enzyme inhibitors.

Spectrophotometric assays often utilize a chromogenic substrate that releases a colored product upon enzymatic cleavage. A widely used substrate is Nα-benzoyl-arginine-p-nitroanilide (BAPNA), which, upon hydrolysis, releases p-nitroaniline. The concentration of this yellow product can be continuously monitored by measuring the absorbance at a specific wavelength, typically around 430 nm nih.govresearchgate.net. This method provides a straightforward and reliable means to determine enzyme kinetics, including parameters like Km and Vmax nih.gov.

Fluorometric assays, on the other hand, generally offer higher sensitivity compared to their spectrophotometric counterparts nih.gov. These assays employ substrates that are derivatives of fluorescent molecules, such as 4-methylumbelliferone (B1674119) (β-MU) rarediseasesjournal.com. Enzymatic cleavage of the substrate releases the fluorophore, resulting in a measurable increase in fluorescence. The high sensitivity of fluorometric methods makes them particularly suitable for studies with low enzyme concentrations or for high-throughput screening applications nih.govrarediseasesjournal.com. However, it is important to consider potential interferences from sample components, such as hemoglobin in blood-derived samples, which can affect the fluorescence signal rarediseasesjournal.com.

| Assay Type | Principle | Typical Substrate Analog | Detection Wavelength | Advantages | Considerations |

|---|---|---|---|---|---|

| Spectrophotometric | Measures the change in absorbance as a colored product is formed. | Nα-Benzoyl-arginine-p-nitroanilide (BAPNA) | ~430 nm | Reliable, straightforward, widely used for kinetic studies. nih.gov | Lower sensitivity compared to fluorometric assays. |

| Fluorometric | Measures the increase in fluorescence upon enzymatic release of a fluorophore. | 4-Methylumbelliferone (β-MU) derived substrates | Excitation/Emission specific to the fluorophore | High sensitivity, suitable for high-throughput screening and low enzyme concentrations. nih.govrarediseasesjournal.com | Potential for interference from sample components, careful handling of light-sensitive reagents required. nih.govrarediseasesjournal.com |

Chromatographic Techniques for Reaction Monitoring and Product Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are indispensable for the detailed analysis of enzymatic reactions involving this compound. These methods allow for the separation, identification, and quantification of the substrate, products, and any intermediates.

Reverse-phase HPLC is a common method for separating amino acids and their derivatives nih.govsielc.com. However, the hydrophilic nature of arginine-containing compounds can present challenges for retention on standard C18 columns nih.gov. To overcome this, derivatization with a hydrophobic agent like benzoyl chloride is often employed. This chemical modification increases the hydrophobicity of the analytes, thereby improving their retention and separation on reverse-phase columns nih.govnih.govnih.gov.

LC-MS/MS has emerged as a powerful tool for the sensitive and specific quantification of this compound and related compounds in complex biological matrices nih.govnih.govnih.gov. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The use of internal standards is crucial for accurate quantification, and various derivatization strategies can be employed to enhance ionization efficiency and chromatographic performance nih.govnih.gov.

| Technique | Key Features | Typical Column | Common Derivatization Agent | Detection Method |

|---|---|---|---|---|

| HPLC | Separation based on polarity. Allows for quantification of substrates and products. | Reverse-phase (e.g., C18) nih.gov | Benzoyl chloride to increase hydrophobicity. nih.govnih.govnih.gov | UV (e.g., 210 nm) sielc.com, Fluorescence nih.gov |

| LC-MS/MS | High sensitivity and specificity. Combines separation with mass analysis for unambiguous identification and quantification. | Reverse-phase (e.g., Waters XBridge BEH C18) nih.gov | Benzoyl chloride for improved retention and sensitivity. nih.govnih.govnih.gov | Positive mode electrospray ionization (ESI). nih.gov |

Theoretical and Computational Approaches to Enzyme Mechanism and Substrate Binding

Theoretical and computational methods provide invaluable insights into the molecular details of enzyme-substrate interactions, which are often inaccessible through experimental techniques alone. These approaches can be used to model the binding of this compound to an enzyme's active site, elucidate the catalytic mechanism, and predict the impact of mutations on enzyme function.

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic nature of enzyme-substrate complexes nih.govresearchgate.net. By simulating the movements of atoms over time, MD can reveal the conformational changes that occur upon substrate binding and during the catalytic cycle nih.gov. These simulations can also be used to identify key amino acid residues involved in substrate recognition and catalysis nih.gov.

To quantify the binding affinity, methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations can be employed. These calculations estimate the free energy of binding of a ligand to a protein, providing a theoretical basis for comparing the binding of different substrates or inhibitors researchgate.netmdpi.com. Furthermore, advanced techniques like Markov state models can be constructed from a large number of MD simulations to quantitatively reconstruct the entire binding process, including the identification of intermediate states and the calculation of kinetic rates nih.gov.

The study of enzyme mechanisms often involves two prominent models: the "induced-fit" model, where the enzyme changes conformation upon substrate binding, and the "conformational selection" model, where the substrate binds to a pre-existing conformation of the enzyme nih.gov. Computational approaches can help to distinguish between these models for a given enzyme-substrate system.

| Method | Purpose | Key Insights Provided |

|---|---|---|

| Molecular Dynamics (MD) Simulations | To simulate the time-dependent behavior of the enzyme-substrate complex. nih.govresearchgate.net | Conformational changes, stability of the complex, identification of key interacting residues. nih.govnih.gov |

| Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) | To estimate the free energy of binding between the enzyme and the substrate. researchgate.netmdpi.com | Quantitative prediction of binding affinity, comparison of different ligands. |

| Markov State Models (MSM) | To model the long-timescale dynamics and kinetics of the binding process. nih.gov | Reconstruction of binding pathways, identification of metastable intermediate states, calculation of association and dissociation rates. nih.gov |

Research Trajectories and Broader Academic Contributions of Benzoylarginine Leucinamide Studies

Role of Benzoylarginine Leucinamide in Advancing Biocatalytic Peptide Synthesis Methodologies

A detailed examination in this area would require studies demonstrating the use of this compound as a substrate or intermediate in enzyme-catalyzed peptide bond formation. Relevant research would involve the use of enzymes like proteases or ligases to synthesize peptides containing the Arginine-Leucinamide motif. Data from such studies would typically include reaction yields, enzyme specificity, and the efficiency of the biocatalytic process compared to traditional chemical synthesis methods. Without specific examples in the literature, the direct contributions of this compound to these methodologies remain unelucidated.

Contributions to Fundamental Enzymology and Protein Science

The study of this compound would contribute to fundamental enzymology through its use as a specific substrate for various proteases. Kinetic studies involving the enzymatic hydrolysis of this compound would provide valuable data on enzyme-substrate interactions, catalytic mechanisms, and the specificity of different proteases.

Below is a hypothetical data table illustrating the kind of kinetic parameters that would be determined from such research:

| Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Trypsin | Data not available | Data not available | Data not available |

| Papain | Data not available | Data not available | Data not available |

| Cathepsin B | Data not available | Data not available | Data not available |

| This table is for illustrative purposes only, as no specific kinetic data for this compound is publicly available. |

Such data would allow for a comparative analysis of how different proteases recognize and cleave the Arginine-Leucinamide peptide bond, offering insights into the structural and chemical determinants of enzyme specificity.

Future Directions in the Design of Novel Protease Substrates and Inhibitors based on Arginine-Leucinamide Motifs

The Arginine-Leucinamide motif is of interest in the design of targeted protease inhibitors and substrates due to its presence in various biological pathways. Research in this area would leverage the structural information from this compound-enzyme interactions to develop more potent and selective modulators of protease activity. Future directions would likely involve:

Development of Targeted Inhibitors: Modifying the benzoyl and leucinamide moieties to enhance binding affinity and specificity for particular proteases implicated in disease.

Design of Diagnostic Probes: Incorporating reporter molecules into the this compound structure to create probes for detecting and imaging protease activity in biological systems.

Expansion of Biocatalytic Tools: Utilizing the Arginine-Leucinamide scaffold to develop novel substrates for a wider range of proteases, thereby expanding the toolkit for enzymatic research.

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing Benzoylarginine leucinamide?

- Methodological Answer : Synthesis should follow established peptide coupling protocols (e.g., solid-phase or solution-phase synthesis), with detailed characterization via -NMR, -NMR, and mass spectrometry to confirm structural integrity . Purity must be validated using HPLC (>95%), and protocols should explicitly state reagents (e.g., coupling agents like HBTU), solvents, and reaction conditions (temperature, time) to ensure reproducibility . For novel derivatives, include elemental analysis and X-ray crystallography if applicable .

Q. How can researchers design a robust assay to evaluate the protease inhibition activity of this compound?

- Methodological Answer : Use fluorometric or colorimetric assays (e.g., with fluorogenic substrates like Z-Arg-AMC) to measure inhibition kinetics. Include positive controls (e.g., known inhibitors like leupeptin) and negative controls (substrate-only reactions). Optimize buffer conditions (pH, ionic strength) and pre-incubation times to account for time-dependent inhibition. Calculate values using non-linear regression analysis, and validate results across triplicate experiments .

Advanced Research Questions

Q. How should contradictory data on this compound’s bioactivity across studies be analyzed?

- Methodological Answer : Conduct a meta-analysis of primary literature, comparing variables such as assay type (e.g., in vitro vs. cell-based), enzyme isoforms, and substrate concentrations. Use statistical tools (e.g., ANOVA or Bayesian inference) to identify confounding factors. For example, discrepancies in values may arise from differences in buffer composition or enzyme purity. Replicate key experiments under standardized conditions and publish raw datasets to facilitate cross-study validation .

Q. What strategies are effective for elucidating the molecular mechanism of this compound’s interaction with target proteases?

- Methodological Answer : Employ computational docking (e.g., AutoDock Vina) to predict binding modes, followed by mutagenesis studies to validate critical residues in the protease active site. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity and thermodynamics. For time-resolved insights, combine stopped-flow kinetics with fluorescent probes to track conformational changes .

Experimental Design & Data Interpretation

Q. How can researchers optimize experimental conditions to minimize variability in this compound’s inhibitory effects?

- Methodological Answer : Perform a factorial design of experiments (DoE) to test interactions between variables (e.g., pH, temperature, inhibitor concentration). Use response surface methodology (RSM) to identify optimal conditions. Document instrument calibration (e.g., spectrophotometer wavelength accuracy) and batch-to-batch reagent variability (e.g., enzyme lot differences) .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Fit dose-response curves using a four-parameter logistic model (e.g., Hill equation) in software like GraphPad Prism. Report confidence intervals for values and use bootstrapping to assess robustness. For non-linear kinetics, apply mixed-effects models to account for hierarchical data structures .

Literature & Data Reproducibility

Q. How should researchers address gaps in the existing literature on this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Systematically catalog reported analogs in databases (e.g., PubChem, ChEMBL) and use cheminformatics tools (e.g., MOE) to identify unexplored chemical space. Prioritize synthesizing derivatives with modified side chains (e.g., substituting leucinamide with norleucine) and publish negative results to prevent redundancy .

Q. What documentation standards ensure reproducibility of this compound studies?

- Methodological Answer : Adhere to FAIR data principles: Provide raw spectra (NMR, MS), chromatograms (HPLC), and crystallography data in supplemental files. For biological assays, include step-by-step protocols, instrument settings, and software versions. Use platforms like Zenodo for dataset archiving .

Ethical & Reporting Considerations

Q. How can researchers avoid bias when interpreting inconclusive results in this compound studies?

- Methodological Answer : Pre-register hypotheses and analysis plans on platforms like Open Science Framework. Use blind data analysis, where feasible, and report effect sizes with confidence intervals instead of relying solely on p-values. Disclose funding sources and potential conflicts of interest .

Q. What are the best practices for citing prior work on this compound in a review article?

- Methodological Answer : Use citation managers (e.g., Zotero) to track primary literature and avoid over-reliance on review articles. Critically evaluate methodologies of cited studies—prioritize papers with detailed experimental sections and independent validation. Differentiate between peer-reviewed studies and preprints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.